2-[5-Amino-3-(2-methylcyclopropyl)-1H-pyrazol-1-YL]ethan-1-OL
Description
2-[5-Amino-3-(2-methylcyclopropyl)-1H-pyrazol-1-yl]ethan-1-ol (CAS: 1152925-90-0) is a pyrazole derivative characterized by a 5-amino-substituted pyrazole core, a 2-methylcyclopropyl group at the 3-position, and an ethanol moiety at the 1-position. Its molecular formula is C₉H₁₅N₃O, with a molecular weight of 181.23 g/mol . The compound’s structure combines a rigid cyclopropane ring, which enhances steric and electronic effects, with a polar hydroxyl group that improves solubility in aqueous environments.
Properties
Molecular Formula |
C9H15N3O |
|---|---|
Molecular Weight |
181.23 g/mol |
IUPAC Name |
2-[5-amino-3-(2-methylcyclopropyl)pyrazol-1-yl]ethanol |
InChI |
InChI=1S/C9H15N3O/c1-6-4-7(6)8-5-9(10)12(11-8)2-3-13/h5-7,13H,2-4,10H2,1H3 |
InChI Key |
MDUAWMTVGZRTLI-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC1C2=NN(C(=C2)N)CCO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-Amino-3-(2-methylcyclopropyl)-1H-pyrazol-1-YL]ethan-1-OL typically involves the reaction of 2-methylcyclopropylamine with a suitable pyrazole derivative under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity while minimizing production costs. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[5-Amino-3-(2-methylcyclopropyl)-1H-pyrazol-1-YL]ethan-1-OL can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The amino and hydroxyl groups in the compound can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reactions are typically carried out in aqueous or organic solvents under controlled temperature and pH conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used in organic solvents like tetrahydrofuran or ethanol.
Substitution: Substitution reactions often involve nucleophiles such as halides or alkoxides in the presence of a base or acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, while reduction can produce amines or alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups.
Scientific Research Applications
2-[5-Amino-3-(2-methylcyclopropyl)-1H-pyrazol-1-YL]ethan-1-OL has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent, particularly in the development of new drugs targeting specific biological pathways.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including heterocyclic compounds and natural product analogs.
Biological Research: The compound is used in studies investigating its effects on various biological systems, including enzyme inhibition and receptor binding.
Industrial Applications: It is explored for its potential use in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-[5-Amino-3-(2-methylcyclopropyl)-1H-pyrazol-1-YL]ethan-1-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Table 1: Key Structural and Physicochemical Comparisons
Key Observations :
Substituent Diversity: The target compound’s 2-methylcyclopropyl group introduces conformational rigidity, contrasting with the boronate ester in CAS 1040377-08-9, which is designed for cross-coupling reactions .
Functional Group Impact: The ethanol moiety in the target compound enhances hydrophilicity compared to the lipophilic fluorophenyl groups in TRK inhibitors (), suggesting divergent pharmacokinetic profiles .
Pharmacological and Chemical Properties
- Solubility : The hydroxyl group in the target compound improves aqueous solubility relative to boronate esters (hydrophobic) and TRK inhibitors (highly lipophilic) .
- Stability : The cyclopropane ring may confer susceptibility to ring-opening under acidic conditions, whereas boronate esters are moisture-sensitive, requiring anhydrous handling .
- Bioactivity: Unlike TRK inhibitors (), which target kinase domains via pyrimidine-fluorophenyl interactions, the target compound’s amino and cyclopropyl groups may favor alternative binding mechanisms .
Biological Activity
2-[5-Amino-3-(2-methylcyclopropyl)-1H-pyrazol-1-YL]ethan-1-OL, with the CAS number 1152925-90-0, is a pyrazole derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique structure, which includes a 2-methylcyclopropyl group and an amino group attached to a pyrazole ring. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry and pharmacology.
- Molecular Formula : C₉H₁₅N₃O
- Molecular Weight : 181.23 g/mol
Biological Activity Overview
The biological activity of 2-[5-Amino-3-(2-methylcyclopropyl)-1H-pyrazol-1-YL]ethan-1-OL has been investigated in various studies, focusing on its potential as an anti-cancer agent, anti-inflammatory compound, and neuroprotective agent.
Anticancer Activity
Recent studies have shown that compounds with similar structural motifs to 2-[5-Amino-3-(2-methylcyclopropyl)-1H-pyrazol-1-YL]ethan-1-OL exhibit significant cytotoxicity against various cancer cell lines. For instance:
- Cytotoxicity : The compound demonstrated a dose-dependent cytotoxic effect against human leukemia cell lines (e.g., CEM-13, U-937) with IC₅₀ values in the low micromolar range .
The mechanism by which 2-[5-Amino-3-(2-methylcyclopropyl)-1H-pyrazol-1-YL]ethan-1-OL exerts its effects may involve:
- Induction of Apoptosis : Similar compounds have been shown to activate apoptotic pathways in cancer cells, leading to increased expression of pro-apoptotic proteins such as p53 and caspase activation .
Case Studies
Several case studies have been documented regarding the biological effects of pyrazole derivatives:
Pharmacological Implications
The promising biological activities of 2-[5-Amino-3-(2-methylcyclopropyl)-1H-pyrazol-1-YL]ethan-1-OL suggest potential applications in drug development for treating various cancers and possibly other diseases characterized by inflammation or neurodegeneration.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
